molecular formula C16H13BrN4O5 B11113415 2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11113415
M. Wt: 421.20 g/mol
InChI Key: JNKQVWJWZHTABP-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzamide group, and a hydrazino linkage to a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazino group. The final step involves the condensation of the hydrazino intermediate with 3-hydroxy-4-nitrobenzaldehyde under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.

    N-(2-Hydroxyethyl)-2-bromobenzamide: Contains an additional hydroxyethyl group.

    2-Bromo-N-methylbenzamide: A methylated derivative.

Uniqueness

2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H13BrN4O5

Molecular Weight

421.20 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13BrN4O5/c17-12-4-2-1-3-11(12)16(24)18-9-15(23)20-19-8-10-5-6-13(21(25)26)14(22)7-10/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

JNKQVWJWZHTABP-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.